molecular formula C10H13N3O3 B12791965 2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, (R)- CAS No. 131669-25-5

2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, (R)-

Cat. No.: B12791965
CAS No.: 131669-25-5
M. Wt: 223.23 g/mol
InChI Key: JNOURSJLXPLCRZ-MRVPVSSYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, ®- is a complex organic compound with significant interest in various scientific fields This compound features a pyrimidinedione core, which is a six-membered ring containing two nitrogen atoms and two keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, ®- typically involves multi-step organic reactions One common method starts with the preparation of the pyrimidinedione core through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic conditions The hydroxy-isocyanobutyl side chain can be introduced via a nucleophilic substitution reaction, where a suitable halide precursor reacts with the pyrimidinedione intermediate in the presence of a base

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact. Purification processes such as crystallization and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, ®- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The keto groups in the pyrimidinedione ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The isocyanobutyl side chain can undergo nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, ®- is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor or modulator of certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, ®- involves its interaction with specific molecular targets. The hydroxy and isocyanobutyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyrimidinedione core can participate in electron transfer processes, influencing redox reactions and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxybutyl)-5-methyl-: Lacks the isocyanide group, resulting in different reactivity and biological activity.

    2,4(1H,3H)-Pyrimidinedione, 1-(4-isocyanobutyl)-5-methyl-: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.

    2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-ethyl-: Has an ethyl group instead of a methyl group, altering its steric properties and reactivity.

Uniqueness

The presence of both hydroxy and isocyanide groups in 2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, ®- makes it unique among similar compounds. This combination of functional groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

131669-25-5

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

1-[(3R)-4-hydroxy-3-isocyanobutyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13N3O3/c1-7-5-13(10(16)12-9(7)15)4-3-8(6-14)11-2/h5,8,14H,3-4,6H2,1H3,(H,12,15,16)/t8-/m1/s1

InChI Key

JNOURSJLXPLCRZ-MRVPVSSYSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)CC[C@H](CO)[N+]#[C-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCC(CO)[N+]#[C-]

Origin of Product

United States

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